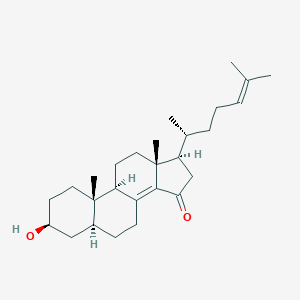

3-Hydroxycholest-8(14),24-dien-15-one

Beschreibung

Eigenschaften

CAS-Nummer |

144535-22-8 |

|---|---|

Molekularformel |

C27H42O2 |

Molekulargewicht |

398.6 g/mol |

IUPAC-Name |

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C27H42O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h7,18-20,22-23,28H,6,8-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 |

InChI-Schlüssel |

ZAQVWQHOVZZEEC-GGVPDPBRSA-N |

SMILES |

CC(CCC=C(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |

Isomerische SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |

Kanonische SMILES |

CC(CCC=C(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |

Synonyme |

3-HAC-8,24-dien-15-one 3-hydroxycholest-8(14),24-dien-15-one 3beta-hydroxy-5alpha-cholest-8(14),24-dien-15-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares 3-Hydroxycholest-8(14),24-dien-15-one with four structurally related cholestane derivatives:

Key Structural and Functional Differences

- Hydroxylation Patterns: The 3-hydroxyl group is conserved across all cholestane derivatives, but the addition of a 24-OH (CAS 120171-12-2) or 25-OH (CAS 120185-34-4) enhances hydrophilicity. While this improves solubility, it may reduce membrane penetration efficiency, as seen in the moderate activity of 3,24-dihydroxycholest-8(14)-en-15-one .

- Double Bond Systems: The diene system (Δ⁸⁽¹⁴⁾, Δ²⁴) in the target compound introduces rigidity into the sterol backbone, which may stabilize interactions with HMG-CoA reductase’s active site. Monoene analogs (e.g., Δ⁸⁽¹⁴⁾ only) exhibit reduced conformational restraint, possibly explaining their lower inhibitory potency . Cholesta-8,14-dien-3β-ol (Δ⁸⁽¹⁴⁾, Δ²⁴ diene) is a cholesterol precursor but lacks the 15-keto group. Its metabolism to cholesterol underscores the critical role of the 15-one moiety in blocking sterol biosynthesis .

Functional Groups :

- The 15-keto group is a unifying feature in all listed cholest-15-one derivatives. This group is hypothesized to mimic reaction intermediates in HMG-CoA reductase catalysis, acting as a competitive inhibitor .

- 20-Hydroxyecdysone, despite its steroidal skeleton, has six hydroxyl groups and a Δ⁷ system, directing its function toward insect endocrine regulation rather than cholesterol synthesis .

Research Findings and Mechanistic Insights

Enzymatic Inhibition and Metabolic Stability

- In CHO-K1 cells, 3-Hydroxycholest-8(14),24-dien-15-one reduced HMG-CoA reductase activity by 40–60% at micromolar concentrations, comparable to early statins .

- Dihydroxy analogs (e.g., 3,25-dihydroxycholest-8(14)-en-15-one) showed higher potency (70–80% inhibition) but were more rapidly metabolized, suggesting a trade-off between activity and stability .

- The diene system in the target compound may confer resistance to enzymatic degradation compared to monoene derivatives, as seen in its prolonged inhibitory effects .

Q & A

Q. What are the established methods for synthesizing 3-Hydroxycholest-8(14),24-dien-15-one, and how can purity be validated?

Synthesis typically involves enzymatic or chemical modification of sterol precursors. For example, oxidation of cholestane derivatives at specific positions (e.g., C15 ketone formation) is a key step, followed by hydroxylation at C2. Purity validation requires:

- Chromatographic techniques : HPLC or GC-MS to confirm retention times and peak homogeneity.

- Spectroscopic analysis : NMR (¹H, ¹³C) to verify structural integrity, particularly the stereochemistry of the 8(14),24-diene system and hydroxyl group orientation .

- Mass spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.

Q. What safety protocols are critical when handling 3-Hydroxycholest-8(14),24-dien-15-one in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (classified as skin/eye irritant under OSHA HCS) .

- Ventilation : Use fume hoods for weighing or handling powdered forms to avoid inhalation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is 3-Hydroxycholest-8(14),24-dien-15-one characterized in biological matrices?

- Extraction : Liquid-liquid extraction (e.g., dichloromethane) followed by solid-phase extraction (SPE) to isolate sterols.

- Quantification : LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol) to account for matrix effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying the inhibitory effects of 3-Hydroxycholest-8(14),24-dien-15-one on HMG-CoA reductase?

- In vitro assays : Use CHO-K1 cells transfected with HMG-CoA reductase reporters. Measure enzyme activity via NADPH consumption or radiolabeled mevalonate production .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., statins) and negative controls (vehicle-only).

- Time-course studies : Assess acute vs. chronic inhibition to differentiate direct enzyme binding vs. transcriptional regulation .

Q. How can contradictions in reported biological activities (e.g., pro-apoptotic vs. cytoprotective effects) be resolved?

- Contextual analysis : Evaluate cell type specificity (e.g., cancer vs. normal cells) and metabolic states (e.g., lipid-rich vs. starved conditions).

- Mechanistic studies : Use siRNA knockdowns or CRISPR-edited cell lines to isolate pathways (e.g., SREBP-1 vs. LXR signaling) .

- Data triangulation : Cross-validate findings with orthogonal methods (e.g., transcriptomics + metabolomics) to rule out assay artifacts .

Q. What computational approaches are suitable for modeling the interaction of 3-Hydroxycholest-8(14),24-dien-15-one with lipid membranes?

- Molecular dynamics (MD) simulations : Use CHARMM or GROMACS force fields to study sterol orientation and membrane fluidity changes.

- Docking studies : Predict binding affinities to HMG-CoA reductase using AutoDock Vina or Schrödinger Suite.

- Free energy calculations : Apply MM-PBSA to quantify thermodynamic contributions of hydrophobic interactions .

Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts) across studies?

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., TMS) for NMR.

- Collaborative validation : Share raw spectral data via repositories (e.g., NIH Figshare) for peer benchmarking.

- Dynamic light scattering (DLS) : Confirm sample homogeneity to rule out aggregation artifacts .

Methodological Best Practices

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., via COSY NMR for purity) and pre-register protocols on platforms like Open Science Framework .

- Ethical compliance : Adhere to institutional biosafety guidelines (e.g., IBC approvals for cell-based assays) .

- Data reporting : Follow ICMJE standards for chemical characterization, including CAS numbers, vendor details, and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.